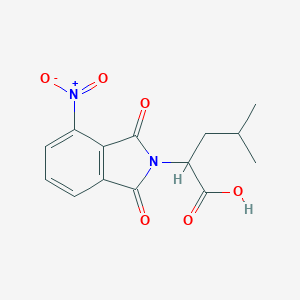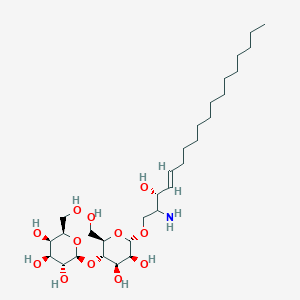![molecular formula C9H6N2O2 B231597 1-[(S)-3-Methyl-2-(3-isopropylfuran-2-yl)-2-cyclopenten-1-yl]ethanone CAS No. 18492-62-1](/img/structure/B231597.png)
1-[(S)-3-Methyl-2-(3-isopropylfuran-2-yl)-2-cyclopenten-1-yl]ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(S)-3-Methyl-2-(3-isopropylfuran-2-yl)-2-cyclopenten-1-yl]ethanone, also known as MIF-1, is a synthetic compound that has been widely studied for its potential therapeutic applications. MIF-1 belongs to a class of compounds known as opioid peptides, which are known to modulate pain perception and mood.
Wirkmechanismus
1-[(S)-3-Methyl-2-(3-isopropylfuran-2-yl)-2-cyclopenten-1-yl]ethanone is believed to exert its effects by binding to opioid receptors in the brain and spinal cord. These receptors are known to modulate pain perception and mood, and are the targets of many opioid drugs.
Biochemical and Physiological Effects:
1-[(S)-3-Methyl-2-(3-isopropylfuran-2-yl)-2-cyclopenten-1-yl]ethanone has been shown to have a number of biochemical and physiological effects, including the modulation of neurotransmitter activity, the regulation of immune function, and the modulation of pain perception. Studies have also suggested that 1-[(S)-3-Methyl-2-(3-isopropylfuran-2-yl)-2-cyclopenten-1-yl]ethanone may have neuroprotective effects, and may be useful in the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 1-[(S)-3-Methyl-2-(3-isopropylfuran-2-yl)-2-cyclopenten-1-yl]ethanone is that it is a synthetic compound, which means that it can be easily synthesized and purified for use in laboratory experiments. However, one limitation of 1-[(S)-3-Methyl-2-(3-isopropylfuran-2-yl)-2-cyclopenten-1-yl]ethanone is that it is not a naturally occurring compound, which may limit its potential therapeutic applications.
Zukünftige Richtungen
There are a number of potential future directions for research on 1-[(S)-3-Methyl-2-(3-isopropylfuran-2-yl)-2-cyclopenten-1-yl]ethanone. One area of interest is the development of novel 1-[(S)-3-Methyl-2-(3-isopropylfuran-2-yl)-2-cyclopenten-1-yl]ethanone analogs with improved pharmacological properties. Another area of interest is the study of 1-[(S)-3-Methyl-2-(3-isopropylfuran-2-yl)-2-cyclopenten-1-yl]ethanone in the context of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to fully understand the biochemical and physiological effects of 1-[(S)-3-Methyl-2-(3-isopropylfuran-2-yl)-2-cyclopenten-1-yl]ethanone, and to determine its potential therapeutic applications.
Synthesemethoden
1-[(S)-3-Methyl-2-(3-isopropylfuran-2-yl)-2-cyclopenten-1-yl]ethanone can be synthesized using a variety of methods, including solid-phase peptide synthesis and solution-phase synthesis. One commonly used method involves the condensation of a protected amino acid with a protected dipeptide, followed by deprotection and purification.
Wissenschaftliche Forschungsanwendungen
1-[(S)-3-Methyl-2-(3-isopropylfuran-2-yl)-2-cyclopenten-1-yl]ethanone has been studied extensively for its potential therapeutic applications, particularly in the treatment of depression and anxiety disorders. Studies have shown that 1-[(S)-3-Methyl-2-(3-isopropylfuran-2-yl)-2-cyclopenten-1-yl]ethanone can modulate the activity of neurotransmitters such as dopamine, serotonin, and norepinephrine, which are known to play a role in mood regulation.
Eigenschaften
CAS-Nummer |
18492-62-1 |
|---|---|
Molekularformel |
C9H6N2O2 |
Molekulargewicht |
232.32 g/mol |
IUPAC-Name |
1-[3-methyl-2-(3-propan-2-ylfuran-2-yl)cyclopent-2-en-1-yl]ethanone |
InChI |
InChI=1S/C15H20O2/c1-9(2)12-7-8-17-15(12)14-10(3)5-6-13(14)11(4)16/h7-9,13H,5-6H2,1-4H3 |
InChI-Schlüssel |
MMNMYKIFFAFENP-UHFFFAOYSA-N |
SMILES |
CC1=C(C(CC1)C(=O)C)C2=C(C=CO2)C(C)C |
Kanonische SMILES |
CC1=C(C(CC1)C(=O)C)C2=C(C=CO2)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(3,4-Dimethylphenyl)sulfonyl]-3,5-dimethylpiperidine](/img/structure/B231514.png)
![1,3-Benzodioxol-5-yl[4-(2,3-dimethylphenyl)piperazin-1-yl]methanone](/img/structure/B231520.png)
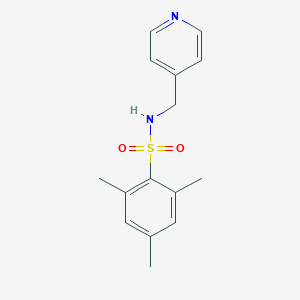
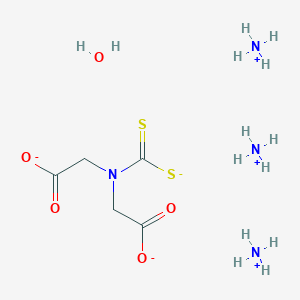
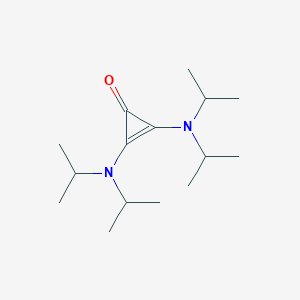
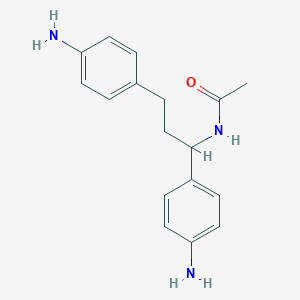
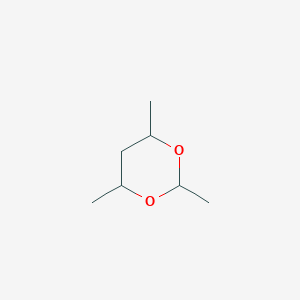
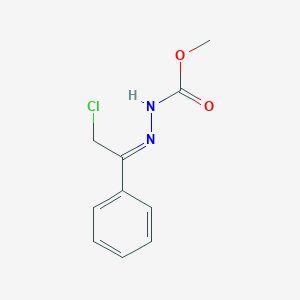
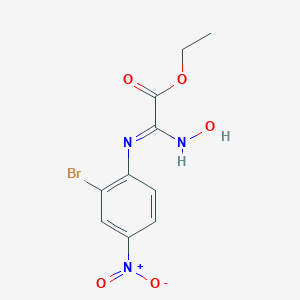
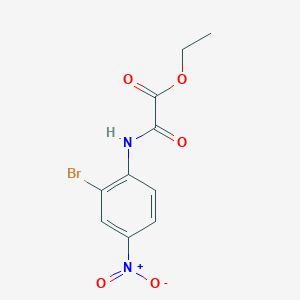
![3-(7-azabicyclo[4.1.0]hept-7-yl)-2-methyl-4(3H)-quinazolinone](/img/structure/B231543.png)
